![molecular formula C6H3ClF3NO B1412165 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1227499-60-6](/img/structure/B1412165.png)
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a white or grayish-white solid powder at room temperature . It is a commercially synthesized organic compound, often appearing in the form of its keto tautomer rather than a pyridine hydroxyl form . It is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of a fluorine atom and a pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a white or grayish-white solid powder at room temperature . It has general solubility in ether solvents and poor solubility in water . The molecule has a molar mass of 181.54, a density of 1.417g/cm³, a melting point of 33-35℃, a boiling point of 147.459°C at 760 mmHg, and a flash point of 42.982°C .Scientific Research Applications
Antimicrobial Activities and DNA Interaction
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine, characterized using various spectroscopic methods, has demonstrated potential in antimicrobial activities. Its impact on DNA was assessed using agarose gel electrophoresis experiments (Evecen et al., 2017).
Structural and Spectroscopic Properties
Its structural and spectroscopic properties have been extensively studied, providing valuable insights into its molecular structure, vibrational frequencies, and electronic absorption spectra. Such research is crucial for understanding its chemical behavior and potential applications in various scientific fields (Evecen et al., 2017).
Versatile Intermediate for Synthesis
The compound is a versatile intermediate in synthesizing trifluoromethylated N-heterocycles, indicating its significant role in organic synthesis and pharmaceutical research (Channapur et al., 2019).
Functionalization and Electrophilic Substitutions
It has been utilized in site-selective electrophilic substitutions and functionalizations, demonstrating its utility in chemical synthesis and the development of novel compounds (Mongin et al., 1998).
Synthesis of Pyridine Derivatives
The compound has been instrumental in synthesizing various pyridine derivatives, highlighting its importance in the field of heterocyclic chemistry and its potential in developing new pharmaceuticals and agrochemicals (Zuo, 2010).
Metalation and Subsequent Functionalization
Research has also delved into its metalation and subsequent functionalization, offering insights into more advanced chemical reactions and the synthesis of complex molecules (Schlosser & Marull, 2003).
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHTYBBJIFJXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.